![molecular formula C4H7NS B2503176 2-(Ethylsulfanyl)acetonitrile CAS No. 53250-09-2](/img/structure/B2503176.png)
2-(Ethylsulfanyl)acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related arylsulfone compounds has been achieved through palladium-catalyzed, acetonitrile-mediated three-component reactions. Arylboronic acids were reacted with potassium metabisulfite and carbon electrophiles in the presence of a palladium catalyst in acetonitrile solvents to produce benzyl arylsulfones in moderate to good yields . This method suggests that acetonitrile can facilitate the generation of reactive anion species, which could be relevant for the synthesis of compounds like 2-(Ethylsulfanyl)acetonitrile.
Molecular Structure Analysis
The interaction of acetonitrile with trifluoromethanesulfonic acid leads to the formation of a variety of cations and neutral compounds, indicating that acetonitrile can participate in complex reactions leading to diverse molecular structures . This behavior might be extrapolated to the molecular interactions and transformations of this compound under different conditions.
Chemical Reactions Analysis
Electrochemical reactions involving acetonitrile derivatives have been studied, such as the electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile, which involves the selective cleavage of a carbon-sulfur bond . This indicates that sulfur-containing acetonitrile compounds can undergo specific bond cleavage under electrochemical conditions, which could be relevant for understanding the reactivity of this compound.
Physical and Chemical Properties Analysis
The electrochemical oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been explored, showing that oxidation can occur in two steps to form the corresponding sulphoxide and then sulphone . This suggests that sulfur-containing acetonitrile compounds can be oxidized in a stepwise manner, which could inform the physical and chemical properties of this compound.
The deprotonation of disulfonyl carbon acids in acetonitrile has been characterized, with the products of deprotonation being free ions or ion pairs . This study provides information on the acidity and potential ionic forms of sulfur-containing acetonitrile compounds, which could be relevant for understanding the behavior of this compound in solution.
Scientific Research Applications
Polymerization and Material Synthesis
The chemical has been instrumental in polymerization processes and material synthesis. For example, studies have detailed its role in the living cationic ring-opening polymerization of various 2-oxazolines, where it facilitated the process under specific conditions, leading to well-defined polymers (Wiesbrock et al., 2005). Additionally, it has been involved in electrochemical copolymerization processes, contributing to the formation and properties of polyaniline (Şahin et al., 2002).
Chemical Reactions and Catalysis
Research has shown the compound's involvement in various chemical reactions, including unexpected reactions forming bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide (Amosova et al., 2017) and the Diels-Alder type cycloaddition of cyclic enone ethylene ketals (Chow et al., 2010). It has also been a focal point in studies on the electrochemical reduction of carbon dioxide (Sun et al., 2014).
Analytical and Environmental Applications
The chemical's properties have been leveraged in analytical applications such as the detection of NADH and L-cysteine (Koczorowski et al., 2019). It has also shown potential in environmental contexts, as seen in its use in a synthesized macrocycle for selective anion binding, suggesting applications in nuclear waste remediation (Sessler et al., 2004).
Electrochemical Studies
In electrochemical studies, 2-(Ethylsulfanyl)acetonitrile has been part of research exploring the electrochemical oxidation of bromide and its interactions with ionic liquids (Allen et al., 2005). These insights contribute to understanding the compound's behavior and potential uses in various electrochemical applications.
Density and Speed of Sound Measurements
The interactions between acetonitrile and other chemicals, like imidazolium-based ionic liquids, have been characterized through density and speed of sound measurements (Singh et al., 2014). These measurements are crucial for understanding intermolecular interactions and developing molecular modeling.
Mechanism of Action
Safety and Hazards
The safety information for 2-(Ethylsulfanyl)acetonitrile includes several hazard statements such as H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2-ethylsulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-2-6-4-3-5/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGZUJJFSTWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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